
2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one, also known as DIMBOA, is a naturally occurring compound found in many plants, including maize, wheat, and rye. It belongs to the group of benzoxazinoids, which are secondary metabolites produced by plants as a defense mechanism against herbivores and pathogens. DIMBOA has been extensively studied due to its potential applications in agriculture, medicine, and biochemistry.
Mechanism Of Action
The mechanism of action of 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes involved in the metabolism of pests and pathogens. 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to inhibit the growth of fungi by disrupting their cell walls and membranes. It also inhibits the growth of bacteria by disrupting their DNA replication and protein synthesis. In insects, 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to disrupt their feeding behavior and cause mortality.
Biochemical And Physiological Effects
2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have various biochemical and physiological effects on plants, animals, and humans. In plants, 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to enhance their growth and development, increase their resistance to pests and pathogens, and improve their nutrient uptake. In animals and humans, 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have anti-inflammatory, antioxidant, and anticancer properties.
Advantages And Limitations For Lab Experiments
The advantages of using 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments include its availability, low cost, and ease of synthesis. It is also a natural compound, which makes it more environmentally friendly than synthetic compounds. However, the limitations of using 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments include its instability, low solubility, and potential toxicity to cells and organisms.
Future Directions
There are many potential future directions for research on 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one, including its use as a natural herbicide and insecticide in agriculture, its potential as a therapeutic agent in medicine, and its role in plant-microbe interactions. Further research is needed to fully understand the mechanism of action of 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one and its potential applications in various fields.
Synthesis Methods
The synthesis of 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one can be achieved through various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of organic chemistry techniques to create the compound from simpler molecules. Biosynthesis, on the other hand, involves the use of enzymes and other biological processes to produce the compound. In plants, 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one is synthesized through the shikimate pathway, which involves several enzymatic reactions.
Scientific Research Applications
2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been extensively studied in the field of agriculture due to its potential as a natural herbicide and insecticide. It has been shown to have a broad-spectrum activity against various pests and pathogens, including fungi, bacteria, and insects. In addition, 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to enhance the plant's resistance to abiotic stress, such as drought and high salinity.
properties
CAS RN |
116337-83-8 |
|---|---|
Product Name |
2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one |
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2,2,4-trimethyl-7-(2-methylidenebutanoyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H19NO3/c1-6-10(2)14(18)11-7-8-12-13(9-11)20-16(3,4)15(19)17(12)5/h7-9H,2,6H2,1,3-5H3 |
InChI Key |
XLZPUZPNBBONQU-UHFFFAOYSA-N |
SMILES |
CCC(=C)C(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)(C)C)C |
Canonical SMILES |
CCC(=C)C(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)(C)C)C |
Other CAS RN |
116337-83-8 |
synonyms |
2,2,4-TMOB 2,2,4-trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



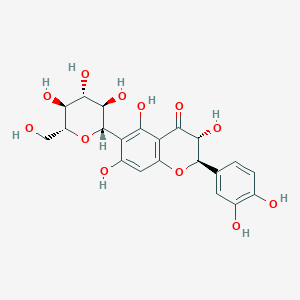
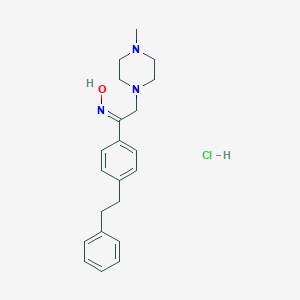
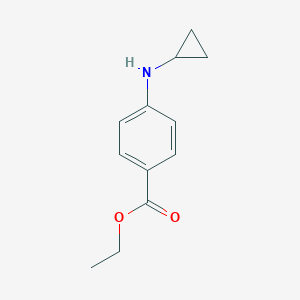
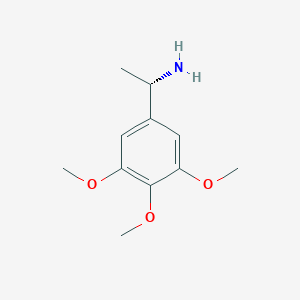
![6-Fluorobenzo[D]thiazole](/img/structure/B53051.png)
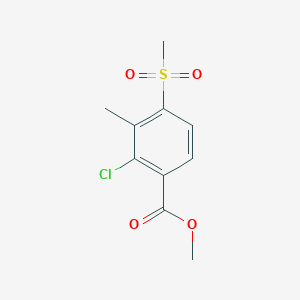
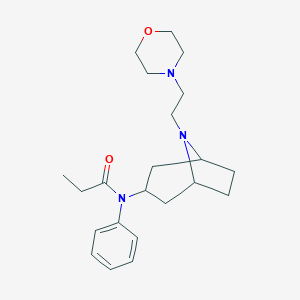
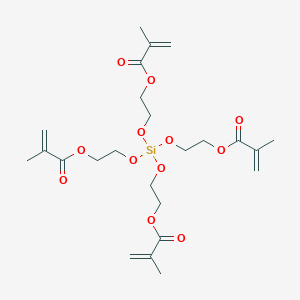
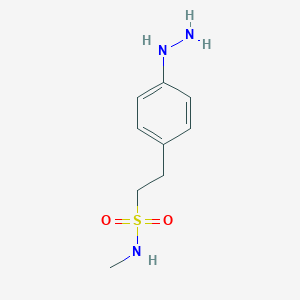
![(2E)-2-[(hydroxyamino)methylidene]pyridin-3-one](/img/structure/B53063.png)
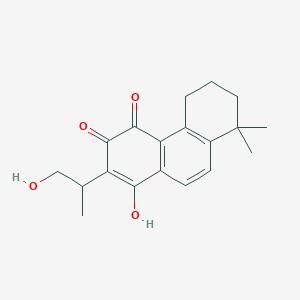
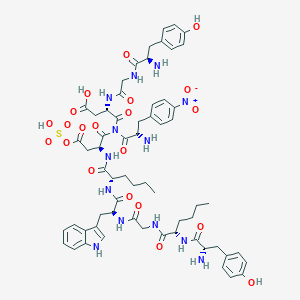
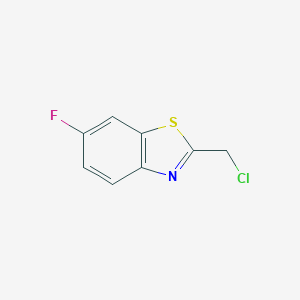
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B53069.png)